N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride

Description

BenchChem offers high-quality N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS.ClH/c1-2-7(11-4-1)6-10-8-9-3-5-12-8;/h1-5H,6H2,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMYACZFCOKNCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NC=CS2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride"

An In-depth Technical Guide to the Synthesis of N-(2-furylmethyl)-1,3-thiazol-2-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride. This compound is a valuable heterocyclic amine, notably recognized as a key intermediate in the synthesis of various pharmacologically active molecules. The guide is designed for researchers, chemists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical process parameters. By grounding the procedure in fundamental principles of organic chemistry, this document aims to provide not just a method, but a framework for understanding and optimizing the synthesis.

Introduction and Strategic Overview

N-(2-furylmethyl)-1,3-thiazol-2-amine, often referred to as furfuryl-2-aminothiazole, combines two heterocycles of significant interest in medicinal chemistry: the furan and the 2-aminothiazole moieties. The 2-aminothiazole scaffold is a "privileged structure," forming the core of numerous approved drugs due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The hydrochloride salt form of the title compound enhances its stability, crystallinity, and handling properties, making it ideal for subsequent synthetic transformations or for use as a stable stock material.

The synthesis of N-substituted 2-aminothiazoles can be approached through several strategies. The classical Hantzsch reaction, involving the condensation of an α-haloketone with a substituted thiourea, is a foundational method for creating the thiazole ring itself.[2][4] However, for N-alkylation of a pre-formed 2-aminothiazole ring, a more direct and convergent approach is often preferred.

This guide will focus on the most logical and industrially scalable synthetic route: the direct N-alkylation of 2-aminothiazole with an activated furfuryl derivative, followed by conversion to the hydrochloride salt. This strategy offers high efficiency and atom economy, utilizing readily available starting materials.

Synthetic Disconnection and Strategy

The core strategy involves a nucleophilic substitution reaction. The disconnection is made at the C-N bond between the furfuryl methylene group and the exocyclic nitrogen of the 2-aminothiazole ring.

-

Nucleophile: 2-Aminothiazole

-

Electrophile: 2-(Chloromethyl)furan (Furfuryl Chloride)

-

Final Step: Acid-base reaction to form the hydrochloride salt.

This approach is predicated on the greater nucleophilicity of the exocyclic amino group of 2-aminothiazole compared to the endocyclic ring nitrogen, ensuring high regioselectivity in the alkylation step.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a two-step sequence: N-alkylation followed by salt formation. Understanding the underlying mechanism is critical for troubleshooting and optimization.

Step 1: N-Alkylation via SN2 Reaction

The coupling of 2-aminothiazole and 2-(chloromethyl)furan is a classic bimolecular nucleophilic substitution (SN2) reaction.

-

Nucleophilic Attack: The lone pair of electrons on the exocyclic nitrogen atom of 2-aminothiazole attacks the electrophilic methylene carbon of 2-(chloromethyl)furan.

-

Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming concurrently with the C-Cl bond breaking.

-

Leaving Group Departure: The chloride ion is displaced as the leaving group, resulting in the formation of the protonated N-(2-furylmethyl)-1,3-thiazol-2-amine.

-

Deprotonation: A mild base, such as triethylamine (TEA) or potassium carbonate, is included in the reaction mixture to neutralize the hydrogen chloride (HCl) generated in situ. This prevents the protonation of the starting 2-aminothiazole, which would render it non-nucleophilic, and drives the reaction to completion.

The choice of an aprotic polar solvent like acetonitrile or dimethylformamide (DMF) is crucial as it can solvate the cation intermediates without interfering with the nucleophile, thereby facilitating the SN2 pathway.

Diagram of the N-Alkylation Mechanism

Caption: SN2 reaction between 2-aminothiazole and 2-(chloromethyl)furan.

Step 2: Hydrochloride Salt Formation

The conversion of the synthesized free base to its hydrochloride salt is a straightforward acid-base reaction. By treating a solution of the amine with hydrochloric acid, the basic nitrogen atom is protonated. This process is typically performed in a non-aqueous solvent (e.g., isopropanol, diethyl ether) to facilitate the precipitation of the crystalline salt, which can then be easily isolated by filtration. This step significantly improves the compound's purity and stability.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| 2-Aminothiazole | C₃H₄N₂S | 100.14 | 91-93 | 140 | Harmful, Irritant |

| 2-(Chloromethyl)furan | C₅H₅ClO | 116.55 | - | 143-145 | Corrosive, Lachrymator |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | -115 | 90 | Flammable, Corrosive |

| Acetonitrile (ACN) | C₂H₃N | 41.05 | -45 | 82 | Flammable, Toxic |

| Hydrochloric Acid (in Isopropanol) | HCl/C₃H₈O | - | - | - | Corrosive |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | -84 | 77 | Flammable, Irritant |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-aminothiazole (5.0 g, 50 mmol, 1.0 equiv.) and anhydrous acetonitrile (100 mL).

-

Base Addition: Add triethylamine (7.0 mL, 50 mmol, 1.0 equiv.) to the stirring suspension.

-

Electrophile Addition: Slowly add 2-(chloromethyl)furan (5.8 g, 50 mmol, 1.0 equiv.) to the reaction mixture dropwise over 15 minutes at room temperature. A slight exotherm may be observed.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-aminothiazole spot has been consumed.

-

Work-up: After cooling to room temperature, filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Extraction: Dissolve the crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, N-(2-furylmethyl)-1,3-thiazol-2-amine, typically as a viscous oil or low-melting solid.

-

Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Salt Formation: Dissolve the purified free base in isopropanol (50 mL). While stirring, add a solution of hydrochloric acid in isopropanol (e.g., 3M solution) dropwise until the pH of the solution is acidic (pH ~2).

-

Isolation: A white precipitate of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride will form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

-

Final Product: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the furan ring protons, the thiazole ring proton, the methylene bridge protons, and the amine proton.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base.

-

Infrared (IR) Spectroscopy: Look for characteristic N-H and C-H stretching frequencies.

-

Melting Point: The hydrochloride salt should have a sharp, defined melting point.

Synthetic Workflow Diagram

The overall process can be visualized as a streamlined workflow from commercially available starting materials to the final, purified product.

Caption: Overall workflow for the synthesis of the target hydrochloride salt.

Conclusion

The synthesis of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride is effectively achieved through a direct N-alkylation of 2-aminothiazole, followed by salt formation. This method is characterized by its operational simplicity, use of readily accessible reagents, and high overall yield. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully prepare this important chemical intermediate for applications in drug discovery and development.

References

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]

-

Scilit. Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. Available at: [Link]

-

National Institutes of Health (NIH). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

-

RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Available at: [Link]

-

Taylor & Francis Online. Expedient Synthesis of N-Substituted 2-Aminothiazoles. Available at: [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

-

ResearchGate. Synthesis of 2-aminothiazole derivatives: A short review. Available at: [Link]

-

National Institutes of Health (NIH). Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation. Available at: [Link]

Sources

A Technical Guide to Elucidating the Mechanism of Action for N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride

Executive Summary

N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride is a novel small molecule incorporating two pharmacologically significant heterocyclic scaffolds: 2-aminothiazole and furan. While direct research on this specific compound is not publicly available, the extensive bioactivity of its constituent moieties provides a strong foundation for targeted investigation. The 2-aminothiazole core is a cornerstone in medicinal chemistry, frequently found in agents with anticancer, antimicrobial, and anti-inflammatory properties, often acting as kinase inhibitors.[1][2][3] The furan ring is also a versatile component of many therapeutics, though it necessitates careful evaluation due to a known potential for metabolic activation leading to toxicity.[4][5]

This guide presents a strategic, multi-phase framework for the comprehensive elucidation of the mechanism of action (MoA) of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride. We will proceed from broad, unbiased target identification to specific biophysical and cellular validation, establishing a self-validating system of inquiry. Our primary working hypothesis is that the compound functions as a protein kinase inhibitor , a role well-documented for the 2-aminothiazole scaffold.[6][7]

Introduction: Deconstructing the Pharmacophore

The rational investigation of a novel chemical entity begins with an analysis of its structure. N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride combines two privileged heterocyclic systems.

-

The 2-Aminothiazole Scaffold: This moiety is a recurring motif in numerous approved drugs and clinical candidates.[8] Its rigid structure and hydrogen bonding capabilities make it an ideal scaffold for engaging with the ATP-binding pocket of protein kinases.[6][7] A vast body of literature documents 2-aminothiazole derivatives as potent inhibitors of Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGFR) kinases, and others, leading to anticancer and anti-inflammatory effects.[3][6][7]

-

The Furan Moiety: The furan ring is a common bioisostere for phenyl groups, capable of improving metabolic stability and receptor interactions.[5][9] However, the furan ring itself is not inert. It can undergo cytochrome P450-mediated oxidation to form a reactive α,β-unsaturated dialdehyde, which can covalently modify proteins and is the basis for the hepatotoxicity of furan.[4] This potential liability must be addressed in parallel with efficacy studies.

Based on this structural analysis, our investigation is founded on a central, testable hypothesis.

Primary Hypothesis: N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride acts as a competitive inhibitor of one or more protein kinases, leading to the disruption of downstream signaling pathways and resulting in a quantifiable cellular phenotype (e.g., antiproliferative activity).

A Phased Strategy for Mechanism of Action Elucidation

We propose a three-phase experimental workflow designed to systematically identify the molecular target, validate the physical interaction, and confirm the biological consequence of that interaction within a cellular context.

Caption: Experimental workflow for MoA elucidation.

Phase 1: Unbiased Target Identification via Kinome Profiling

To empirically test our primary hypothesis without bias, the initial step is to screen the compound against a large, representative panel of human protein kinases.

Protocol: Broad-Spectrum Kinase Inhibition Panel

-

Compound Preparation: Prepare a 10 mM stock solution of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride in 100% DMSO. Perform serial dilutions to create working concentrations.

-

Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®). These platforms typically employ binding or activity assays. A binding assay is often preferred for initial screening as it is independent of ATP concentration.

-

Screening Concentration: Perform the initial screen at a high concentration (e.g., 1 µM or 10 µM) to maximize the probability of identifying interactions.

-

Execution: The compound is incubated with each kinase in the panel. The percentage of kinase inhibition relative to a vehicle control (DMSO) is measured.

-

Data Analysis:

-

Identify "hits" as kinases exhibiting significant inhibition (e.g., >70% inhibition).

-

Prioritize hits based on the magnitude of inhibition and the therapeutic relevance of the kinase (e.g., kinases known to be drivers in oncology or inflammatory diseases).

-

Perform follow-up dose-response assays on the prioritized hits to determine IC₅₀ or Kᵢ values.

-

Causality and Trustworthiness: This unbiased screen is a self-validating first step. By testing against hundreds of kinases simultaneously, we generate a selectivity profile that immediately informs both primary targets and potential off-target liabilities. A compound that inhibits a specific family of kinases (e.g., Aurora kinases A and B) provides a strong, data-driven foundation for the next phase.[7]

Phase 2: Biophysical Validation of the Target Interaction

Once a primary kinase target is identified (e.g., "Kinase X"), it is critical to confirm a direct, physical interaction and characterize its kinetics. Surface Plasmon Resonance (SPR) is the gold standard for this purpose.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Protein Immobilization: Covalently immobilize high-purity, recombinant Kinase X onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A non-immobilized flow cell is used as a reference.

-

Analyte Preparation: Prepare a series of precise dilutions of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride in an appropriate running buffer (e.g., HBS-EP+). The concentration range should span the expected dissociation constant (Kᵢ), typically from 0.1x to 10x the value.

-

Binding Measurement:

-

Inject the analyte solutions sequentially over the immobilized Kinase X and reference flow cells, starting with the lowest concentration.

-

Monitor the change in refractive index (measured in Response Units, RU) over time. This generates a sensorgram with an association phase (during injection) and a dissociation phase (during buffer flow).

-

Between injections, regenerate the chip surface with a mild acid or base to remove all bound analyte.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes.

-

Globally fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding).

-

This analysis yields the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᵢ), where Kᵢ = kₔ/kₐ.

-

Data Presentation: Quantitative Binding Kinetics

| Parameter | Value | Unit | Description |

| kₐ (on-rate) | Calculated | M⁻¹s⁻¹ | Rate of complex formation |

| kₔ (off-rate) | Calculated | s⁻¹ | Rate of complex decay |

| Kᵢ (dissociation constant) | Calculated | nM or µM | Analyte concentration for 50% target occupancy |

Authoritative Grounding: This protocol directly measures the physical interaction between the compound and its purified target, providing definitive evidence of target engagement and quantifying the binding affinity (Kᵢ). This is a mandatory step in modern drug discovery to prove the MoA is not an artifact of an indirect or downstream effect.

Phase 3: Confirmation of Target Inhibition in a Cellular Context

The final phase is to demonstrate that the compound inhibits the target kinase within a living cell, leading to a functional consequence. This is typically achieved by measuring the phosphorylation of a known, direct substrate of the target kinase.

Hypothesized Pathway Example: Aurora Kinase B Inhibition Let's assume our screen identified Aurora Kinase B (AURKB) as the primary target. AURKB is a critical regulator of mitosis, and one of its key substrates is Histone H3 at Serine 10 (H3S10ph).[7] Inhibition of AURKB should lead to a decrease in H3S10ph levels.

Caption: Hypothesized pathway of AURKB inhibition.

Protocol: Western Blot for Cellular Target Engagement

-

Cell Culture and Treatment: Culture a human cancer cell line known to express AURKB (e.g., HeLa or HCT116). Seed cells and allow them to adhere overnight. Treat cells with increasing concentrations of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride for a defined period (e.g., 24 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blot:

-

Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Histone H3 Ser10).

-

Wash and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Incubate with an ECL substrate and image the chemiluminescent signal.

-

-

Loading Control: Strip the membrane and re-probe with an antibody for the total substrate (anti-Histone H3) or a housekeeping protein (e.g., GAPDH) to confirm equal protein loading.

-

Data Analysis: Quantify the band intensity for the phospho-protein and normalize it to the loading control. A dose-dependent decrease in the normalized phospho-signal confirms cellular target engagement.

Mandatory Safety & Liability Assessment

Given the furan moiety, a parallel investigation into the compound's metabolic stability and potential for cytotoxicity is essential.

-

Metabolic Stability Assay: Incubate the compound with human liver microsomes to assess its susceptibility to P450-mediated metabolism. Rapid turnover may indicate the formation of reactive metabolites.

-

Cytotoxicity Assays: Evaluate the compound's cytotoxicity in both cancer cell lines (to determine therapeutic window) and a non-cancerous cell line, such as primary human hepatocytes, to flag potential hepatotoxicity.[4]

Conclusion

This guide outlines a rigorous, logical, and industry-standard pathway to define the mechanism of action for N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride. By integrating unbiased screening with specific biophysical and cellular validation, this framework moves from a well-reasoned hypothesis to a fully elucidated MoA. The strength of this approach lies in its self-validating nature, where each phase provides the foundation for the next, culminating in a comprehensive understanding of the compound's biological activity and therapeutic potential.

References

- Khalifa M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 64(2), 245-269. [Link: https://pubs.aip.org/aip/acp/article-abstract/1788/1/030039/945000/Recent-developments-and-biological-activities-of-2]

- Peterson, L. A., et al. (2014). Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity. Toxicological Sciences, 140(1), 133-146. [Link: https://academic.oup.com/toxsci/article/140/1/133/1669463]

- Ayati, A., et al. (2015). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library, 7(5), 166-173. [Link: https://www.scholarsresearchlibrary.com/articles/biological-and-medicinal-significance-of-2-aminothiazoles.pdf]

- Fathima, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(6), 1345-1375. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8126830/]

- Karaman, R. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(8), 753-769. [Link: https://www.tandfonline.com/doi/full/10.1080/10426507.2021.1878954]

- Alam, M. J., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5), 1221-1230. [Link: https://orientjchem.org/vol39no5/clinical-pharmaceutical-applications-and-bioactivity-of-furan-containing-compounds-a-mini-review/]

- Nivrutti, B. G. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link: https://www.ijabbr.com/article_89078.html]

- El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. [Link: https://www.mdpi.com/1420-3049/26/5/1466]

- Rahman, M. A., & Siddiqui, S. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Current Drug Targets. [Link: https://pubmed.ncbi.nlm.nih.gov/39328227/]

- Alam, M. J., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. [Link: https://www.researchgate.net/publication/374825902_Clinical_Pharmaceutical_Applications_and_Bioactivity_of_Furan-Containing_Compounds_A_Mini_Review]

- A2B Chem. N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride. A2B Chem. [Link: https://www.a2bchem.com/product/1177273-68-5]

- El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7961559/]

- Alrammahi, F. A. (2018). Preparation and Biological Activities of Some Heterocyclic Compounds Derivatives from 2-Aminothiazoles. Nano Biomedicine and Engineering, 10(2), 129-140. [Link: https://www.proquest.com/openview/14022a106f477085711b7531776b251d/1?pq-origsite=gscholar&cbl=2043236]

- Bilodeau, M. T., et al. (2004). Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel. Journal of Medicinal Chemistry, 47(25), 6363-6372. [Link: https://pubmed.ncbi.nlm.nih.gov/15566305/]

- Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link: https://www.researchgate.

- Kumar, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6241. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9573887/]

- Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378. [Link: https://pubmed.ncbi.nlm.nih.gov/20462217/]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

Unveiling the Bioactive Potential of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride: A Technical Guide for Drug Discovery Professionals

Foreword: The Convergence of Privileged Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic combination of well-established pharmacophores has emerged as a powerful approach to developing novel therapeutic agents with enhanced potency and specificity. The molecule at the center of this guide, N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride, represents a compelling example of this principle. It marries the proven biological versatility of the 2-aminothiazole nucleus with the multifaceted pharmacological profile of the furan ring. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of approved drugs and clinical candidates exhibiting antimicrobial, anticancer, and anti-inflammatory properties[1][2]. Similarly, the furan moiety is not merely a passive structural element; it is a recognized pharmacophore known to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, contributing to a spectrum of activities including antimicrobial and anticancer effects[3][4]. This guide provides an in-depth exploration of the predicted biological activities of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride, grounded in the extensive research on its constituent chemical motifs. We will delve into its potential as both an antimicrobial and an anticancer agent, supported by established experimental protocols and comparative data from structurally related analogs.

Chapter 1: Predicted Biological Activities and Mechanistic Insights

Based on a comprehensive analysis of existing literature, N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride is predicted to exhibit significant biological activity in two primary therapeutic areas: antimicrobial and anticancer chemotherapy.

Antimicrobial Potential: A Dual-Action Hypothesis

The amalgamation of the 2-aminothiazole and furan rings suggests a strong potential for antimicrobial efficacy. Numerous derivatives of 2-aminothiazole have demonstrated potent antibacterial and antifungal properties[5][6][7]. The furan ring, particularly when a nitro group is present, is a well-known component of antimicrobial drugs[4]. The combined scaffold in N-(2-furylmethyl)-1,3-thiazol-2-amine could therefore act on microbial targets through a multi-pronged mechanism.

Molecular docking studies on similar furan-thiazole hybrids suggest that their antibacterial action may stem from the inhibition of essential bacterial enzymes. One such putative target is MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall[5]. For antifungal activity, the likely target is lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is essential for fungal cell membrane integrity[5].

Hypothesized Antimicrobial Mechanism of Action

Caption: Putative antimicrobial mechanism of action.

Anticancer Activity: Targeting Proliferation and Survival Pathways

The 2-aminothiazole core is a prominent feature in several approved anticancer drugs, such as the kinase inhibitor dasatinib[2]. The anticancer potential of thiazole derivatives is often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis[8][9]. The addition of a furan moiety can further enhance these properties[9].

The cytotoxic effects of furan-thiazole analogs are likely mediated through multiple mechanisms, including the inhibition of protein kinases that are often dysregulated in cancer, and the induction of programmed cell death (apoptosis)[3][8].

Hypothesized Anticancer Mechanism of Action

Caption: Putative anticancer mechanism of action.

Chapter 2: Synthesis and Characterization

A likely synthetic approach would involve the reaction of a furfuryl-substituted thiourea with an appropriate α-haloketone. Alternatively, the furfuryl group could be introduced via reductive amination of 2-aminothiazole with furfural[12]. The final hydrochloride salt can be obtained by treating the free base with hydrochloric acid.

Proposed Synthetic Pathway

Caption: Plausible synthetic routes to the target compound.

Characterization of the synthesized compound would be achieved through standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its chemical structure and purity[12][13][14].

Chapter 3: In Vitro Evaluation Protocols

To empirically validate the predicted biological activities of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride, a series of well-established in vitro assays are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial and fungal strains[5].

Step-by-Step Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined turbidity.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The addition of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can facilitate the visualization of microbial growth[5].

Workflow for Broth Microdilution Assay

Caption: Workflow of the broth microdilution assay.

Anticancer Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of chemical compounds on cancer cell lines[3][6].

Step-by-Step Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell viability by 50%) is determined.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow of the MTT cytotoxicity assay.

Chapter 4: Comparative Quantitative Data

The following tables summarize the biological activities of structurally related furan-thiazole derivatives, providing a benchmark for the expected potency of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride.

Table 1: Antimicrobial Activity of Furan-Thiazole Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 4a | Mycobacterium tuberculosis H37Rv | 3.12 | [4] |

| 4b | Mycobacterium tuberculosis H37Rv | 3.12 | [4] |

| 4c | Mycobacterium tuberculosis H37Rv | 3.12 | [4] |

| 4g | Staphylococcus aureus | - (19 mm inhibition zone) | [4] |

| 4g | Escherichia coli | - (17 mm inhibition zone) | [4] |

| 24n | Pseudomonas aeruginosa | 1.56 - 3.13 | |

| 24n | Staphylococcus aureus | 1.56 - 3.13 | |

| 24n | Bacillus subtilis | 1.56 - 3.13 | |

| 24n | Escherichia coli | 1.56 - 3.13 |

Table 2: Anticancer Activity of Furan-Thiazole and Related Derivatives

| Compound/Standard | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [3] |

| Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | [3] |

| Derivative 5 | A549 (Lung) | 0.452 | [3] |

| Staurosporine | MCF-7 (Breast) | 6.77 ± 0.41 | [3] |

| Staurosporine | HepG2 (Liver) | 8.4 ± 0.51 | [3] |

| Doxorubicin | A549 (Lung) | 0.460 | [3] |

Conclusion and Future Directions

N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride stands as a promising candidate for further investigation in the realms of antimicrobial and anticancer drug discovery. The convergence of the 2-aminothiazole and furan scaffolds provides a strong rationale for its potential bioactivity. The experimental protocols and comparative data presented in this guide offer a solid framework for the systematic evaluation of this molecule. Future research should focus on the synthesis and in vitro screening of this compound, followed by in vivo efficacy and toxicity studies if promising results are obtained. Elucidation of its precise mechanism of action will be crucial for its development as a potential therapeutic agent.

References

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Available at: [Link]

-

Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. (n.d.). RSC Advances. Available at: [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health. Available at: [Link]

-

Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). ResearchGate. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Available at: [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available at: [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Available at: [Link]

-

Broth microdilution. (n.d.). Wikipedia. Available at: [Link]

-

Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. (2007). Korean Journal of Clinical Microbiology. Available at: [Link]

-

IN VITRO CYTOTOXICITY AND GENOTOXICITY EVALUATION OF NEWLY SYNTHESIZED STEROIDAL THIAZOLES. (2014). Bibliomed. Available at: [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica. Available at: [Link]

-

Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. (2019). Polish Pharmaceutical Society. Available at: [Link]

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). MDPI. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available at: [Link]

-

Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. Available at: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Springer. Available at: [Link]

-

A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Lifescience-global.com. Available at: [Link]

-

Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. (2015). International Journal for Pharmaceutical Research Scholars. Available at: [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). PubMed. Available at: [Link]

-

Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (n.d.). Sci-Hub. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Available at: [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Available at: [Link]

-

Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. (2024). National Institutes of Health. Available at: [Link]

-

Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. (n.d.). National Institutes of Health. Available at: [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (n.d.). National Institutes of Health. Available at: [Link]

-

Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. (2026). ResearchGate. Available at: [Link]

-

Synthesis, Spectral Characterization and Antimicrobial Activity of Substituted Thiazolyl Derivatives of 2-quinolones. (2013). PubMed. Available at: [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (n.d.). MDPI. Available at: [Link]

Sources

- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. synarchive.com [synarchive.com]

- 12. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride (C8H8N2OS·HCl), a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the requisite analytical methodologies. The guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a thorough and validated approach to structural characterization. We will delve into spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complemented by foundational physicochemical analysis.

Introduction: The Significance of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride

N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride belongs to the broader class of 2-aminothiazole derivatives, a scaffold known for its diverse pharmacological activities.[3] Thiazole-containing compounds have demonstrated a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The incorporation of a furan moiety introduces additional chemical and biological characteristics of interest. A precise and unambiguous structural determination is the cornerstone of any further investigation into its biological activity, structure-activity relationships (SAR), and overall potential as a therapeutic agent. This guide outlines a systematic and multi-faceted analytical workflow to achieve this critical objective.

Foundational Physicochemical Characterization

Prior to advanced spectroscopic analysis, a series of fundamental physicochemical properties must be determined. These parameters provide initial indicators of purity and inform the selection of appropriate solvents and conditions for subsequent experiments.

Key Physicochemical Properties

| Property | Expected Value/Range | Significance |

| Molecular Formula | C8H8N2OS·HCl | Defines the elemental composition.[1][2] |

| Molecular Weight | 216.68 g/mol | A fundamental parameter for stoichiometric calculations and mass spectrometry.[1][2] |

| Melting Point | To be determined experimentally | A sharp melting point is indicative of high purity. |

| Solubility | To be determined (expected to be soluble in polar solvents like water, methanol, DMSO) | Crucial for preparing samples for spectroscopic analysis. |

| Appearance | To be determined (likely a crystalline solid) | A basic physical descriptor. |

Experimental Protocol: Melting Point Determination

-

Sample Preparation: A small quantity of the crystalline solid is placed in a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: The sample is heated at a controlled rate, and the temperature range over which the solid melts is recorded.

-

Interpretation: A narrow melting range suggests a high degree of purity.

Spectroscopic Elucidation of the Molecular Architecture

A combination of spectroscopic techniques is essential for a comprehensive structural analysis, each providing unique and complementary information about the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride, both ¹H and ¹³C NMR are indispensable.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 11.0 | Broad Singlet | 1H | NH (amine) | The acidic proton on the amine nitrogen, broadened by exchange and coupling to the quadrupolar nitrogen. |

| ~7.6 | Doublet | 1H | H-5 (furan) | The proton at position 5 of the furan ring, deshielded by the adjacent oxygen atom. |

| ~7.2 | Doublet | 1H | H-5 (thiazole) | The proton at position 5 of the thiazole ring. |

| ~6.8 | Doublet | 1H | H-4 (thiazole) | The proton at position 4 of the thiazole ring. |

| ~6.4 | Doublet of Doublets | 1H | H-4 (furan) | The proton at position 4 of the furan ring. |

| ~6.3 | Doublet | 1H | H-3 (furan) | The proton at position 3 of the furan ring. |

| ~4.6 | Doublet | 2H | CH₂ (methylene) | The methylene protons adjacent to the furan ring and the amine nitrogen. |

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C-2 (thiazole) | The carbon atom of the aminothiazole group, significantly deshielded. |

| ~150 | C-2 (furan) | The carbon atom of the furan ring adjacent to the oxygen and bonded to the methylene group. |

| ~143 | C-5 (furan) | The carbon atom at position 5 of the furan ring. |

| ~138 | C-5 (thiazole) | The carbon atom at position 5 of the thiazole ring. |

| ~110 | C-4 (furan) | The carbon atom at position 4 of the furan ring. |

| ~108 | C-3 (furan) | The carbon atom at position 3 of the furan ring. |

| ~105 | C-4 (thiazole) | The carbon atom at position 4 of the thiazole ring. |

| ~40 | CH₂ (methylene) | The carbon atom of the methylene bridge. |

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Additionally, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon correlations, respectively.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain high-resolution spectra for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium-Strong, Broad | N-H stretch (amine) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2900 - 2800 | Weak-Medium | C-H stretch (aliphatic CH₂) |

| ~1630 | Strong | C=N stretch (thiazole ring) |

| ~1580 | Medium | C=C stretch (furan and thiazole rings) |

| ~1250 | Strong | C-O-C stretch (furan ring) |

| ~740 | Strong | C-S stretch (thiazole ring) |

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Interpretation: Correlate the observed absorption bands with known functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

-

Molecular Ion Peak (M⁺): For the free base (C8H8N2OS), the expected m/z would be approximately 196.04. In the case of the hydrochloride salt, the free base is typically observed.

-

Major Fragmentation Pathways:

-

Loss of the furylmethyl group.

-

Cleavage of the thiazole ring.

-

Loss of HCN from the thiazole ring.

-

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Integrated Analytical Workflow

The structural elucidation of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride is a process of converging evidence from multiple analytical techniques. The following diagram illustrates the logical flow of this process.

Sources

Spectroscopic Profile of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride (FTHC), a heterocyclic compound of interest in contemporary drug discovery and development. The structural elucidation of such novel chemical entities is fundamentally reliant on a suite of spectroscopic techniques. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering detailed protocols, data interpretation, and the underlying scientific principles for the spectroscopic analysis of FTHC.

Given the novelty of this compound, this guide is built upon predicted spectroscopic data, a common and essential practice in the early stages of chemical research for hypothesis generation and experimental design. The interpretations are grounded in established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to related furan and thiazole derivatives.[1][2][3]

Molecular Structure and Spectroscopic Overview

N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride possesses a unique molecular architecture, combining a furan ring, a thiazole ring, and a secondary amine, which is protonated in its hydrochloride salt form. This combination of functionalities gives rise to a distinct spectroscopic fingerprint.

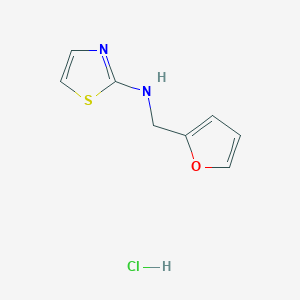

Caption: Molecular structure of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride.

The following sections will delve into the predicted spectroscopic data for FTHC, providing a robust framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For FTHC, both ¹H and ¹³C NMR are critical for confirming the connectivity of the furan and thiazole rings through the methylene amine bridge.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of FTHC is expected to show distinct signals for the protons on the furan and thiazole rings, the methylene bridge, and the amine proton. The chemical shifts are influenced by the electronegativity of the heteroatoms and the aromaticity of the rings.[4][5]

Table 1: Predicted ¹H NMR Chemical Shifts for N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| NH₂⁺ | 10.5 - 12.0 | Broad Singlet | 2H |

| Thiazole H-4 | 7.2 - 7.4 | Doublet | 1H |

| Thiazole H-5 | 6.9 - 7.1 | Doublet | 1H |

| Furan H-5 | 7.5 - 7.7 | Multiplet | 1H |

| Furan H-3 | 6.3 - 6.5 | Multiplet | 1H |

| Furan H-4 | 6.2 - 6.4 | Multiplet | 1H |

| Methylene (CH₂) | 4.6 - 4.8 | Singlet | 2H |

Note: Predicted chemical shifts are estimates and may vary in experimental conditions. The broadness of the NH₂⁺ peak is due to proton exchange and quadrupolar effects of the nitrogen atom.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing insights into the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Thiazole C-2 | 165 - 170 |

| Furan C-2 | 150 - 155 |

| Furan C-5 | 142 - 145 |

| Thiazole C-4 | 138 - 142 |

| Thiazole C-5 | 110 - 115 |

| Furan C-3 | 110 - 113 |

| Furan C-4 | 107 - 110 |

| Methylene (CH₂) | 40 - 45 |

Note: The chemical shift of C-2 in the thiazole ring is significantly downfield due to its attachment to two heteroatoms (N and S).

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring NMR spectra is crucial for reproducibility and data quality.

-

Sample Preparation: Dissolve approximately 5-10 mg of FTHC in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for hydrochloride salts.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).

-

Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) for spectral calibration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

Use the solvent signal of DMSO-d₆ (δ ≈ 39.52 ppm) for calibration.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Caption: Predicted major fragmentation pathways for FTHC.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of FTHC in a suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL).

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a suitable analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

-

Data Processing: The instrument software will process the data to generate the mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.

Conclusion

This technical guide provides a foundational spectroscopic framework for the characterization of N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride. While based on predicted data, the information presented herein offers a robust starting point for experimental design and data interpretation. The detailed protocols and expected spectral features will aid researchers in the efficient and accurate structural elucidation of this and related novel heterocyclic compounds, thereby accelerating the drug discovery and development process.

References

- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.

- BenchChem. (2025). Spectroscopic properties of furan and its derivatives.

- Page, T. F., Jr., Alger, T. D., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339.

- Gronowitz, S., Sörlin, L., & Hörnfeldt, A. B. (1982). NMR spectroscopy. In The Chemistry of Heterocyclic Compounds: Furan and Its Derivatives (pp. 135-247). John Wiley & Sons, Ltd.

- Gapiński, J., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(15), 4933.

- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Naval Weapons Center.

- Smith, B. C. (2011). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.

- Schneider, W. G., & Buckingham, A. D. (1962). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry, 40(9), 1551-1559.

- Moser, B. R., & Erhan, S. Z. (2007). 13C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER SPECTRUM, AND SAMPLE 19 (FURAN DERIVATIVE FROM ESO), LOWER SPECTRUM; F = FURAN, G = GLYCERATE, S = RESIDUAL SOLVENT (ETHYL ACETATE).

- Rao, C. V., et al. (2013). Synthesis and Evaluation of 2-Aminothiazole Derivative. Der Pharma Chemica, 5(2), 181-184.

- Potapov, V. A., et al. (2007). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Russian Journal of General Chemistry, 77(10), 1735-1740.

- Liu, Y., et al. (2014). The observed Raman spectrum (a) of 2-aminothiazole in saturation solution, and the optimized spectra of amino (b) and imino (c) tautomers of the molecule in aqueous solution obtained from the B3LYP/6-311+G(d,p) level.

- Paré, J. R. J., et al. (1988). Mass Spectral Techniques in Heterocyclic Chemistry: Applications and Stereochemical Considerations in Carbohydrates and Other Oxygen Heterocycles. Advances in Heterocyclic Chemistry, 42, 335-419.

- Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.

- Amosova, S. V., et al. (2002). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Chemistry of Heterocyclic Compounds, 38(11), 1317-1322.

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

- Al-Omair, M. A., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Molecules, 27(6), 1805.

-

LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Alichem. (n.d.). N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride. Retrieved from [Link]

- Singh, P., et al. (2019). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Journal of Molecular Structure, 1196, 608-619.

- Asiri, A. M., & Khan, S. A. (2010). N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. Molbank, 2010(2), M659.

-

NIST. (n.d.). 2-Thiazoline, 2-amino-, hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

- Reddy, C. R., et al. (2013). Novel synthesis of 2-thiazolines. Tetrahedron Letters, 54(36), 4879-4882.

- El-Metwaly, N., & Al-Ghamdi, A. A. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules, 23(11), 2841.

- Mohamed, Y. A., et al. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 44B(11), 2348-2353.

- El-Faham, A., et al. (2021). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.

- Öztürk, G., et al. (2010). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.

- Mic, M., et al. (2018). 1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl).

- Shi, H. B., et al. (2011). 1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(1), o145.

- Fun, H. K., et al. (2008). N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2412.

- Gawinecki, R., et al. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles.

- Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510.

- Ukraintsev, I. V., et al. (2019). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients.

Sources

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of Homologs and Analogs of N-(2-furylmethyl)-1,3-thiazol-2-amine Hydrochloride

A Senior Application Scientist's Perspective on Navigating Structure-Activity Relationships in Drug Discovery

Foreword: The Genesis of a Candidate

In the landscape of medicinal chemistry, the convergence of specific structural motifs often signals the emergence of a promising lead compound. The molecule at the heart of this guide, N-(2-furylmethyl)-1,3-thiazol-2-amine hydrochloride, represents such a convergence. It marries the 2-aminothiazole core, a privileged scaffold in numerous clinically significant drugs, with the furan moiety, a versatile heterocycle known to modulate physicochemical and pharmacokinetic properties.[1] While this specific molecule may not have an extensive publication history, its constituent parts suggest a high potential for biological activity, making it an exemplary starting point for a drug discovery campaign.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for the systematic exploration of the chemical space surrounding this lead compound. We will delve into the rationale behind analog and homolog design, provide detailed, field-tested protocols for synthesis and biological evaluation, and offer insights into interpreting the resulting data to guide further optimization. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is part of a self-validating system aimed at elucidating a clear structure-activity relationship (SAR).

I. Deconstructing the Core: Rationale for Analog and Homolog Design

The lead compound, N-(2-furylmethyl)-1,3-thiazol-2-amine, can be dissected into three key regions for modification: the 2-aminothiazole core, the furan ring, and the methylene linker. A systematic modification of these regions will allow us to probe the SAR and optimize for potency, selectivity, and pharmacokinetic properties.

1.1. The 2-Aminothiazole Scaffold: A Hub of Activity

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, known for its role in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes it a frequent component of kinase inhibitors.

-

Homologation of the Thiazole Ring: While the 2-aminothiazole is often critical for activity, minor structural changes can fine-tune its electronic properties and spatial orientation. Exploration of homologs such as 2-amino-4,5-dihydrothiazole could be considered, although this would disrupt the aromaticity of the core.[1]

-

Bioisosteric Replacement of the Thiazole Ring: Replacing the thiazole ring with other five-membered heterocycles can provide insights into the importance of the sulfur and nitrogen atoms for biological activity. Potential bioisosteres include:

-

1,2,4-Oxadiazole: This ring system can mimic the hydrogen bonding capabilities of the thiazole.

-

1,2,3-Triazole: Known for its stability and ability to act as both a hydrogen bond donor and acceptor, the triazole ring is a common bioisosteric replacement.[2]

-

1.2. The Furan Moiety: Modulating Physicochemical Properties

The furan ring is often incorporated into drug candidates to improve metabolic stability and receptor interaction.[3] It can serve as a bioisostere for a phenyl ring, offering distinct electronic and steric profiles.

-

Homologation and Isomeric Substitution: Moving the methylene linker to the 3-position of the furan ring (to give N-(3-furylmethyl)-1,3-thiazol-2-amine) would alter the vector of the substituent and could impact binding affinity.

-

Bioisosteric Replacement of the Furan Ring: A variety of aromatic and heteroaromatic rings can be substituted for the furan to explore the impact on activity and properties.

-

Thiophene: The sulfur analog of furan, thiophene, is a classic bioisostere that can alter electronic distribution and lipophilicity.

-

Pyrrole: The nitrogen analog, pyrrole, introduces a hydrogen bond donor.

-

Phenyl and Substituted Phenyl Rings: Replacing the furan with a phenyl ring allows for the introduction of a wide range of substituents to probe for additional interactions with a target protein.

-

1.3. The Methylene Linker: Probing Spatial Requirements

The single methylene group provides a degree of flexibility. Altering the length and rigidity of this linker can help to define the optimal distance and orientation between the thiazole and furan rings.

-

Homologation: Extending the linker to an ethyl or propyl chain (N-(2-furylethyl)- or N-(2-furylpropyl)-1,3-thiazol-2-amine) will systematically increase the distance between the two ring systems.

-

Introduction of Rigidity: Incorporating the linker into a cyclic structure, such as a cyclopropane or azetidine ring, can lock the conformation and potentially increase binding affinity by reducing the entropic penalty of binding.

II. Synthetic Strategies and Protocols

The synthesis of analogs and homologs will be approached in a modular fashion, allowing for the efficient generation of a diverse library of compounds.

2.1. Synthesis of the 2-Aminothiazole Core

The Hantzsch thiazole synthesis is a robust and widely used method for the preparation of 2-aminothiazoles.[4]

Protocol 1: Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of a 2-aminothiazole derivative.

-

Materials:

-

α-haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol

-

Sodium bicarbonate (10% aqueous solution)

-

-

Procedure:

-

In a round-bottom flask, dissolve the α-haloketone in ethanol.

-

Add thiourea to the solution and stir.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture by the dropwise addition of a 10% sodium bicarbonate solution until effervescence ceases.

-

The precipitate is collected by filtration, washed with water and cold ethanol, and dried to yield the 2-aminothiazole product.[4]

-

2.2. Synthesis of the N-(2-furylmethyl) Moiety Precursors

The key precursors for introducing the N-(2-furylmethyl) group are furfurylamine and 2-(chloromethyl)furan.

Protocol 2: Synthesis of Furfurylamine via Reductive Amination

This protocol outlines the synthesis of furfurylamine from furfural.[5]

-

Materials:

-

Furfural (1.0 eq)

-

Hydroxylammonium chloride

-

Zinc dust

-

Hydrochloric acid

-

Ammonia and Sodium hydroxide solutions

-

-

Procedure:

-

Synthesize furfuryloxime from furfural and hydroxylammonium chloride.

-

To a solution of furfuryloxime in hydrochloric acid, add zinc dust portion-wise while stirring at room temperature.

-

After the reaction is complete, basify the mixture with ammonia and sodium hydroxide solutions.

-

Extract the aqueous layer with a suitable organic solvent (e.g., cyclohexane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford furfurylamine.[5]

-

Protocol 3: Synthesis of 2-(Chloromethyl)furan

2-(Chloromethyl)furan is a reactive intermediate for N-alkylation.[6]

-

Materials:

-

Furfuryl alcohol

-

Thionyl chloride or other chlorinating agents

-

Anhydrous solvent (e.g., diethyl ether)

-

-

Procedure: (Caution: This reaction should be performed in a well-ventilated fume hood as it can be vigorous and produce hazardous byproducts.)

-

Cool a solution of furfuryl alcohol in anhydrous diethyl ether in an ice bath.

-

Slowly add thionyl chloride dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(chloromethyl)furan.

-

2.3. N-Alkylation of 2-Aminothiazole

The final step in the synthesis of the lead compound and its analogs is the coupling of the 2-aminothiazole core with the appropriate alkylating agent.

Protocol 4: N-Alkylation with an Alkyl Halide

This protocol describes the direct N-alkylation of a 2-aminothiazole.[7]

-

Materials:

-

2-Aminothiazole (1.0 eq)

-

2-(Chloromethyl)furan or other alkyl halide (1.1 eq)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, DMF)

-

-

Procedure:

-

To a solution of 2-aminothiazole in the chosen solvent, add the base and stir.

-

Add the alkyl halide and heat the reaction mixture if necessary.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture, filter off any solids, and concentrate the filtrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-alkylated 2-aminothiazole.

-

Protocol 5: Reductive Amination for N-Alkylation

This is an alternative method that is particularly useful when the corresponding aldehyde is readily available.[7]

-

Materials:

-

2-Aminothiazole (1.0 eq)

-

Furfural or other aldehyde (1.1 eq)

-

A reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

-

A suitable solvent (e.g., methanol, THF)

-

-

Procedure:

-

Dissolve the 2-aminothiazole and the aldehyde in the solvent and stir at room temperature to form the imine intermediate.

-

Cool the reaction mixture in an ice bath and add the reducing agent portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate. Purify the crude product as needed.[7]

-

III. Biological Evaluation: A Tiered Approach

A tiered screening approach is recommended to efficiently evaluate the synthesized compounds. Primary assays will assess the broad biological activity, followed by more specific secondary assays for promising candidates.

3.1. Primary Screening: Assessing General Bioactivity

Given the prevalence of 2-aminothiazole derivatives as kinase inhibitors and antimicrobial agents, initial screening should focus on these areas.

3.1.1. In Vitro Kinase Inhibition Assay

A general kinase assay can be used to identify compounds that inhibit the activity of a representative kinase.

Protocol 6: General In Vitro Kinase Inhibition Assay

This protocol provides a framework for a radioactive kinase assay.[8]

-

Materials:

-

Kinase of interest (e.g., a commercially available kinase)

-

Substrate protein (e.g., α-casein)

-

[γ-³²P]-ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 100 µM EDTA)

-

Test compounds dissolved in DMSO

-

SDS-PAGE materials

-

Phosphorimager or autoradiography film

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

-

Add the test compound at various concentrations (typically in a serial dilution).

-

Initiate the kinase reaction by adding [γ-³²P]-ATP.

-

Incubate the reaction at 30°C for a predetermined time.

-

Stop the reaction by adding SDS loading buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography or a phosphorimager.

-

Quantify the band intensities to determine the extent of inhibition and calculate IC₅₀ values.[8]

-

3.1.2. Antimicrobial Growth Inhibition Assay

The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial activity.[9]

Protocol 7: Bacterial Growth Inhibition Assay (Broth Microdilution)

This protocol determines the MIC of a compound against a bacterial strain.

-

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Positive control antibiotic (e.g., ampicillin)

-

Plate reader

-

-

Procedure:

-

Prepare a serial dilution of the test compounds in the 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., ~2 x 10⁶ CFU/mL).[9]

-

Include positive (bacteria and media) and negative (media only) controls.

-

Incubate the plate at 37°C overnight.

-

Measure the optical density (OD) at 600 nm using a plate reader.

-

The MIC is the lowest concentration of the compound that inhibits visible growth.

-

3.2. Secondary Screening: Cytotoxicity and Selectivity

Compounds that show promising activity in the primary screens should be evaluated for their potential toxicity to mammalian cells.

Protocol 8: MTT Assay for Cytotoxicity